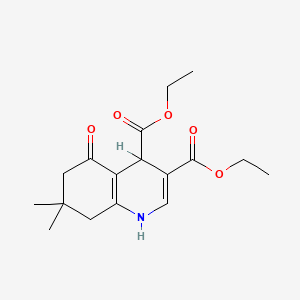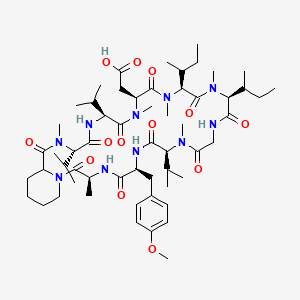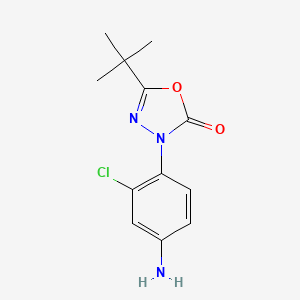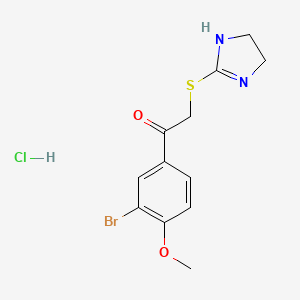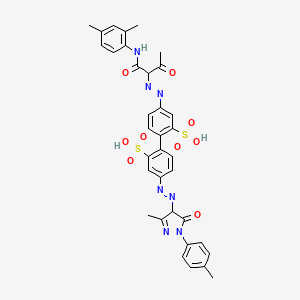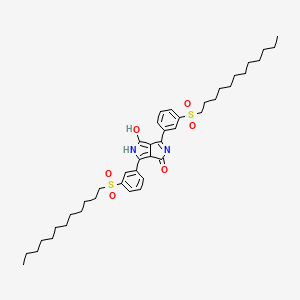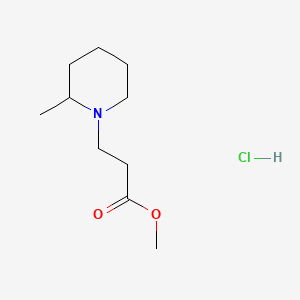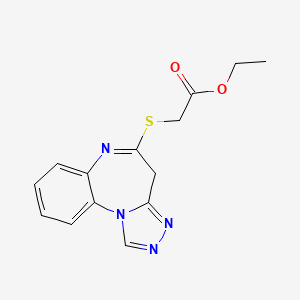
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester is a complex organic compound that belongs to the class of triazolobenzodiazepines This compound is characterized by the presence of a triazole ring fused to a benzodiazepine structure, with an ethyl ester group attached to the acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the formation of the triazole ring, followed by the fusion with the benzodiazepine structure, and finally the introduction of the ethyl ester group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Applications De Recherche Scientifique
Acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to acetic acid, (4H-(1,2,4)triazolo(4,3-a)(1,5)benzodiazepin-5-ylthio)-, ethyl ester include other triazolobenzodiazepines, such as:
Alprazolam: A well-known triazolobenzodiazepine used as an anxiolytic.
Triazolam: Another triazolobenzodiazepine with sedative properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
137731-27-2 |
|---|---|
Formule moléculaire |
C14H14N4O2S |
Poids moléculaire |
302.35 g/mol |
Nom IUPAC |
ethyl 2-(4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepin-5-ylsulfanyl)acetate |
InChI |
InChI=1S/C14H14N4O2S/c1-2-20-14(19)8-21-13-7-12-17-15-9-18(12)11-6-4-3-5-10(11)16-13/h3-6,9H,2,7-8H2,1H3 |
Clé InChI |
GWQWBGWPDSIXFL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CSC1=NC2=CC=CC=C2N3C=NN=C3C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


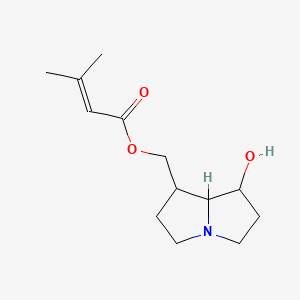

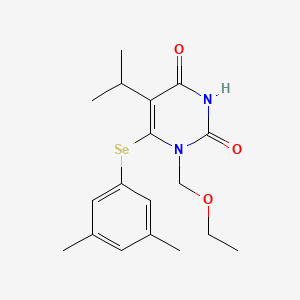

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(ethoxymethyl)phenyl]ethanone](/img/structure/B12752892.png)

